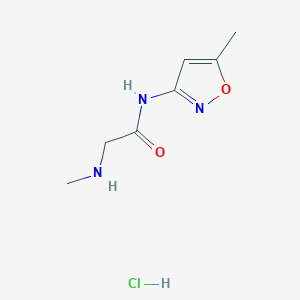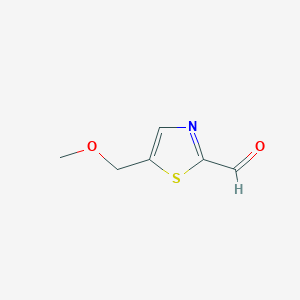
5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde
描述
5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This compound is characterized by the presence of a methoxymethyl group attached to the thiazole ring and an aldehyde functional group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiazole with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group. The resulting intermediate is then oxidized to form the aldehyde group at the 2-position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions
5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the methoxymethyl group.
Major Products Formed
Oxidation: 5-(Methoxymethyl)-1,3-thiazole-2-carboxylic acid.
Reduction: 5-(Methoxymethyl)-1,3-thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The thiazole ring may also participate in π-π interactions with aromatic residues in proteins, influencing their activity.
相似化合物的比较
Similar Compounds
5-(Methoxymethyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a pyrrole ring instead of a thiazole ring.
5-(Methoxymethyl)-1H-imidazole-2-carbaldehyde: Similar structure but with an imidazole ring instead of a thiazole ring.
5-(Methoxymethyl)-1H-pyrrol-1-yl]acetic acid: Similar structure but with an acetic acid group instead of an aldehyde group.
Uniqueness
5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde is unique due to the presence of both a methoxymethyl group and an aldehyde group on the thiazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
属性
IUPAC Name |
5-(methoxymethyl)-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-9-4-5-2-7-6(3-8)10-5/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROOUGKBDMDJTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


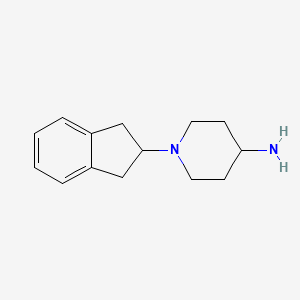
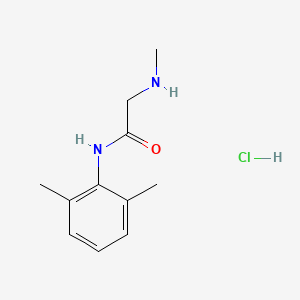
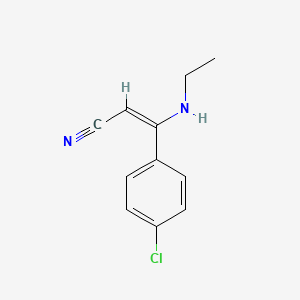
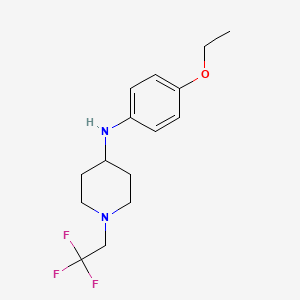
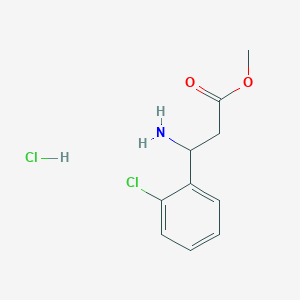

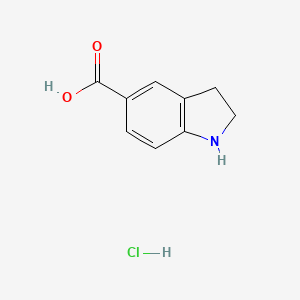
![2-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1419260.png)
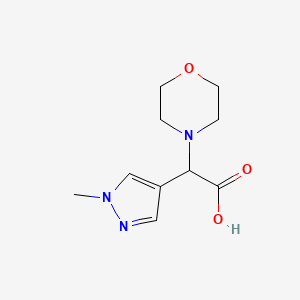
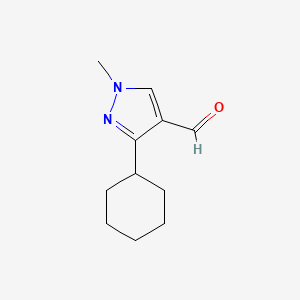
![N-[4-(difluoromethoxy)-3-methoxybenzyl]-N-methylamine hydrochloride](/img/structure/B1419266.png)
![1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate](/img/structure/B1419267.png)

